molecular formula C17H20N2O2 B12336053 N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide

N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide

Cat. No.: B12336053
M. Wt: 284.35 g/mol
InChI Key: RHTTVGJXQUBGLR-UHFFFAOYSA-N
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Description

N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide is a synthetic organic compound featuring a pivalamide group (-N-C(O)-C(CH₃)₃) attached to a phenyl ring substituted with a hydroxypyridylmethyl moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic or pharmacodynamic profiles.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[2-[hydroxy(pyridin-4-yl)methyl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)16(21)19-14-7-5-4-6-13(14)15(20)12-8-10-18-11-9-12/h4-11,15,20H,1-3H3,(H,19,21)

InChI Key

RHTTVGJXQUBGLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(C2=CC=NC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- involves several steps. One common method includes the reaction of 2,2-dimethylpropanamide with 2-(hydroxy-4-pyridinylmethyl)phenyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Propanamide, N-[2-(hydroxy-4-pyridinylmethyl)phenyl]-2,2-dimethyl- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pivalamide derivatives with aryl or heteroaryl substitutions. Key analogues include:

Compound Name Substituents on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Reference ID
N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide 4-Pyridylmethyl, hydroxyl Pyridine, hydroxyl, pivalamide ~300 (estimated) -
N-(3-Acetylphenyl)pivalamide 3-Acetyl Ketone, pivalamide 219.27
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide 3-Dimethylaminomethyl, 4-hydroxyl Amine, hydroxyl, pivalamide 250.34
N-(4-((4-Fluoro-1H-benzotriazol-1-yl)methyl)phenyl)pivalamide 4-Fluorobenzotriazole, methyl linker Benzotriazole, fluorine, pivalamide 339.34

Key Observations :

  • Hydrophilicity: The hydroxyl and pyridyl groups in the target compound enhance water solubility compared to acetyl or dimethylamino substituents, which may improve bioavailability .
  • Steric Effects : The bulky pivalamide group in all analogues reduces enzymatic degradation, a common strategy to prolong drug half-life .
Comparison with Analogues:
  • N-(3-Acetylphenyl)pivalamide: Synthesized via direct acetylation of 3-aminophenyl pivalamide using acetic anhydride .
  • N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide: Prepared via Mannich reaction, involving paraformaldehyde and dimethylamine under toluene reflux .

Pharmacological and Physicochemical Properties

Antimicrobial Activity:
  • Triazino-Triazine Derivatives: Compounds like N-[2-(4-imino-8-oxo-3-phenyl-1,8-dihydro-4H-triazino[4,3-b]triazin-7-yl)phenyl]pivalamide exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa) .
Thermal Stability:
  • Melting Points: Pivalamide derivatives with hydroxyl groups (e.g., 287°C for triazino-triazine analogues ) generally exhibit higher melting points than non-polar derivatives (e.g., 268°C for acetyl-substituted compounds ), suggesting stronger intermolecular hydrogen bonding.

Computational Insights (Indirect Evidence)

Such methods could predict the compound’s electronic structure, polar surface area, and logP values, aiding in rational drug design.

Biological Activity

N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pivalamide group attached to a hydroxy-pyridyl phenyl moiety. The compound's chemical structure can be represented as follows:

  • Chemical Formula : C14_{14}H18_{18}N2_2O2_2
  • Molecular Weight : 246.30 g/mol

The presence of the hydroxy group and the pyridine ring is crucial for its biological activity, influencing interactions with biological targets.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Compound Cancer Cell Line IC50 (μM) Mechanism of Action
N-[2-Hydroxy(4-pyridyl)methyl]phenyl]pivalamideMDA-MB-231 (breast)10Induces apoptosis via ERK pathway modulation
N-[2-Hydroxy(4-pyridyl)methyl]phenyl]pivalamideLNCaP (prostate)15Inhibits androgen receptor signaling

The data indicates that structural modifications can enhance or reduce the compound's efficacy against specific cancer types.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory diseases. This activity is likely mediated through the inhibition of p38 MAPK signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the pivalamide group or the hydroxypyridine moiety can significantly impact potency and selectivity.

  • Hydroxyl Group Positioning : The position of the hydroxyl group on the pyridine ring influences binding affinity to target proteins.
  • Pivalamide Substituents : Variations in the pivalamide structure can enhance solubility and bioavailability.

Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the antitumor efficacy of this compound in xenograft models using MDA-MB-231 cells. The results showed a significant reduction in tumor volume compared to control groups, suggesting potential as a therapeutic agent in breast cancer treatment.

Study 2: Mechanistic Insights into Anti-inflammatory Action

Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a marked decrease in inflammatory markers, supporting its potential use in treating inflammatory diseases.

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